An In-Depth Technical Guide to the Physicochemical Properties of Boc-L-Phenylalanyl-glycyl-glycine (Boc-Phe-Gly-Gly-OH)
An In-Depth Technical Guide to the Physicochemical Properties of Boc-L-Phenylalanyl-glycyl-glycine (Boc-Phe-Gly-Gly-OH)
Introduction
Boc-L-Phenylalanyl-glycyl-glycine, abbreviated as Boc-Phe-Gly-Gly-OH, is a protected tripeptide of significant interest in the fields of medicinal chemistry, peptide synthesis, and drug development. Comprising the amino acid sequence Phenylalanine-Glycine-Glycine, it features a tert-butyloxycarbonyl (Boc) group protecting the N-terminus of phenylalanine and a free carboxylic acid at the C-terminus of the final glycine residue. This strategic protection renders the molecule an invaluable building block for the stepwise synthesis of more complex peptides, particularly in Solid-Phase Peptide Synthesis (SPPS) and solution-phase methodologies.
The physicochemical properties of Boc-Phe-Gly-Gly-OH are paramount as they dictate its reactivity, solubility in coupling and cleavage reagents, purification strategy, and ultimately, its utility in synthetic workflows. The Boc protecting group, for instance, enhances solubility in organic solvents and is readily cleaved under acidic conditions, providing orthogonal protection schemes essential for complex peptide assembly. This guide offers a comprehensive analysis of the core physicochemical attributes of Boc-Phe-Gly-Gly-OH, providing researchers and drug development professionals with the technical insights required for its effective application.
Core Molecular Attributes
The fundamental identity of Boc-Phe-Gly-Gly-OH is defined by its structure and molecular formula. These attributes are the foundation for all other physical and chemical properties.
Chemical Structure
Caption: Chemical structure of Boc-Phe-Gly-Gly-OH.
The structure consists of an L-phenylalanine residue whose α-amino group is protected by a Boc moiety, followed by two glycine residues. The sequence terminates with a free carboxylic acid group, which is the reactive site for subsequent peptide bond formation.
Key Identifiers and Properties
The following table summarizes the primary molecular and chemical identifiers for Boc-Phe-Gly-Gly-OH.
| Property | Value | Source |
| IUPAC Name | N-[(tert-Butoxy)carbonyl]-L-phenylalanyl-glycyl-glycine | N/A |
| CAS Number | 103340-16-5 | [1][2] |
| Molecular Formula | C₁₈H₂₅N₃O₆ | [1] |
| Molecular Weight | 379.41 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Storage | Sealed in dry, Store in freezer, under -20°C | [2] |
Physicochemical and Thermodynamic Properties
These properties are critical for predicting the behavior of the tripeptide in various experimental conditions, from reaction setups to purification and formulation.
| Property | Value | Significance & Experimental Context |
| Melting Point | No experimental data available. (For context, related Boc-Gly-Gly-Gly-OH melts at 150-153 °C[3] and Boc-Phe-Gly-OH at 155-165 °C[4]) | A sharp melting point range is a key indicator of purity. The lack of a reported value suggests it may decompose upon heating or has not been extensively characterized. Differential Scanning Calorimetry (DSC) would be the standard method for an accurate determination. |
| Boiling Point | 717.9 ± 60.0 °C (Predicted) | This is a predicted value as peptides typically decompose before boiling under atmospheric pressure. It has limited practical application. |
| Density | 1.237 ± 0.06 g/cm³ (Predicted) | This predicted value can be useful for estimations in process chemistry and formulation calculations. |
| pKa | 3.33 ± 0.10 (Predicted) | This value corresponds to the acidity of the terminal carboxylic acid (-COOH).[2] At a physiological pH of ~7.4, this group will be fully deprotonated (-COO⁻), rendering the molecule negatively charged. This is a critical factor for designing purification strategies like ion-exchange chromatography and for understanding receptor interactions. |
| logP (Octanol/Water) | No experimental data available. (Calculated logP for the related Boc-Phe-Gly-OH is 1.5[5]) | The partition coefficient (logP) is a measure of lipophilicity. A positive value indicates a preference for a nonpolar environment. This parameter is crucial for predicting a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including membrane permeability and bioavailability. |
Solubility Profile
The solubility of Boc-Phe-Gly-Gly-OH is a direct consequence of its structure: the hydrophobic Boc and phenyl groups are contrasted by the polar peptide backbone and the ionizable C-terminal acid.
-
Water: Generally insoluble, especially at neutral or acidic pH where the carboxyl group is not fully ionized.
-
Organic Solvents: Expected to be soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP), which are common solvents for peptide synthesis.[6] It is also likely soluble in alcohols like methanol and ethanol, particularly with gentle heating.
From the Scientist's Bench: Causality Behind Solubility
The large, greasy Boc and phenyl groups dominate the molecule's character, making it poorly soluble in water.[6] However, in solvents like DMF and DMSO, the solvent molecules can effectively solvate both the hydrophobic regions and the polar peptide bonds, leading to good solubility. When performing a coupling reaction, ensuring complete dissolution in the reaction solvent (e.g., DMF) is critical. If solubility is poor, the reaction kinetics will be slow and incomplete coupling can occur, leading to deletion sequences that are difficult to remove during purification.
Analytical Characterization and Quality Control
A robust analytical workflow is essential to confirm the identity, purity, and stability of Boc-Phe-Gly-Gly-OH before its use in synthesis.
Caption: Quality control workflow for Boc-Phe-Gly-Gly-OH.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of peptides and protected amino acids.[7][8] The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
Field-Proven Protocol: Purity Analysis by RP-HPLC
-
System Preparation:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C8 column can also be effective.[9]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. Rationale: TFA acts as an ion-pairing agent, sharpening peaks by neutralizing the negative charge of the carboxylate and improving peak shape.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN). Rationale: ACN is the organic modifier used to elute the hydrophobic peptide from the C18 column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm. Rationale: These wavelengths correspond to the absorbance of the peptide bonds.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of Boc-Phe-Gly-Gly-OH.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to ensure complete dissolution.
-
-
Chromatographic Run:
-
Injection Volume: 10 µL.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes is a good starting point.
-
Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. A typical specification is ≥98%.
-
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to unequivocally confirm the molecular weight of the compound.
-
Expected Ions:
-
[M+H]⁺: 380.18 (Calculated for C₁₈H₂₆N₃O₆⁺)
-
[M+Na]⁺: 402.16 (Calculated for C₁₈H₂₅N₃O₆Na⁺)
-
-
Rationale: The observation of these ions provides high confidence in the identity of the synthesized material. The high mass accuracy of modern instruments (e.g., TOF or Orbitrap) can further confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural confirmation. While a specific spectrum for this exact compound is not publicly available, the expected signals can be predicted based on its structure.
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
~1.3 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.
-
~2.8-3.1 ppm (multiplet, 2H): The β-protons (CH₂) of the phenylalanine side chain.
-
~3.7-3.9 ppm (multiplet, 4H): The α-protons (CH₂) of the two glycine residues.
-
~4.2-4.4 ppm (multiplet, 1H): The α-proton (CH) of the phenylalanine residue.
-
~7.2-7.4 ppm (multiplet, 5H): The five aromatic protons of the phenylalanine ring.
-
~7.0-8.5 ppm (multiplets, 3H): The three amide (NH) protons, which may be broad and their chemical shift is solvent and concentration dependent.
-
~12.5 ppm (broad singlet, 1H): The acidic proton of the terminal carboxylic acid.
-
Experimental Determination Protocols
For properties where only predicted data is available, the following standard, self-validating protocols can be employed for experimental determination.
Protocol: pKa Determination by Potentiometric Titration
This method measures the pH of a solution as a titrant is added, allowing for the determination of the acid dissociation constant.
-
Preparation: Accurately prepare a ~10 mM solution of Boc-Phe-Gly-Gly-OH in deionized water, potentially with a small amount of co-solvent (e.g., methanol) if needed for solubility.
-
Titration: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Titrate the peptide solution with a standardized solution of 0.1 M NaOH.
-
Data Acquisition: Record the pH after each incremental addition of NaOH.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the carboxylic acid has been neutralized). The first derivative of the titration curve will show a maximum at the equivalence point.
Protocol: LogP Determination by Shake-Flask Method
This is the traditional and most reliable method for measuring lipophilicity.[10][11]
Caption: Workflow for LogP determination via the shake-flask method.
-
Phase Preparation: Prepare two solutions: n-octanol saturated with pH 7.4 phosphate buffer, and pH 7.4 phosphate buffer saturated with n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.
-
Partitioning: Add a known amount of Boc-Phe-Gly-Gly-OH to a vial containing known volumes of the two prepared phases.
-
Equilibration: Cap the vial and shake vigorously for several hours (e.g., 24 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition and reach equilibrium.[12]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample each layer and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Conclusion
Boc-Phe-Gly-Gly-OH is a foundational reagent in peptide chemistry. A thorough understanding of its physicochemical properties—molecular weight, solubility, pKa, and lipophilicity—is not merely academic but essential for the practical design of robust synthetic strategies, the development of effective purification protocols, and the prediction of its behavior in biological systems. The data and protocols presented in this guide provide the necessary technical foundation for researchers to confidently and efficiently utilize this versatile tripeptide in their drug discovery and development endeavors.
References
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PubChem. (n.d.). Boc-Gly-Gly-Phe-Gly-OH acetate. Retrieved January 23, 2026, from [Link]
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PubChem. (n.d.). Boc-Phe-Gly-OH. Retrieved January 23, 2026, from [Link]
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Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In Peptide Analysis Protocols (pp. 21-53). Humana Press. Available at: [Link]
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Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved January 23, 2026, from [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved January 23, 2026, from [Link]
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Vydac. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved January 23, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved January 23, 2026, from [Link]
- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
- Google Patents. (n.d.). US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides.
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ResearchGate. (2021). Peptide purification using HPLC?. Retrieved January 23, 2026, from [Link]
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Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved January 23, 2026, from [Link]
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CD Genomics. (n.d.). Reverse-phase HPLC Peptide Purification. Retrieved January 23, 2026, from [Link]
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Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved January 23, 2026, from [Link]
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PubChem. (n.d.). Boc-L-phenylalanine methyl ester. Retrieved January 23, 2026, from [Link]
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CrystEngComm. (2018). Unique crystallographic signatures of Boc-Gly-Phe-Phe-OMe and Boc-Gly-Phg-Phe-OMe and their self-association. Retrieved January 23, 2026, from [Link]
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